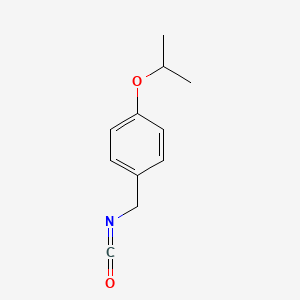
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene
Vue d'ensemble
Description
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to a methyl group at the 1-position and an isopropoxy group (-OCH(CH3)2) at the 4-position
Méthodes De Préparation
The synthesis of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 4-isopropoxybenzyl alcohol and phosgene.
Reaction Conditions: The alcohol is first converted to the corresponding chloroformate using phosgene. This intermediate is then treated with a suitable amine to form the isocyanate.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates when reacted with amines or alcohols, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Major Products: The primary products of these reactions include substituted ureas, carbamates, and other derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of protein interactions and functions.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mécanisme D'action
The mechanism of action of 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene involves its reactivity with nucleophiles:
Molecular Targets: The isocyanate group reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, forming covalent bonds.
Pathways Involved: The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a leaving group and the formation of a stable product.
Comparaison Avec Des Composés Similaires
1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-isocyanatomethyl-4-methylbenzene and 1-isocyanatomethyl-4-methoxybenzene.
Uniqueness: The presence of the isopropoxy group at the 4-position imparts unique reactivity and properties to the compound, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-(isocyanatomethyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H13NO2/c1-9(2)14-11-5-3-10(4-6-11)7-12-8-13/h3-6,9H,7H2,1-2H3 |
Clé InChI |
XZUISGAHKKKHSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CN=C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














